2,2,2-Trifluoro-n'-hydroxyethanimidamide
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Overview
Description
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of trifluoromethyl and hydroxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide typically involves the reaction of trifluoroacetic acid derivatives with hydroxylamine. One common method includes the following steps:
Formation of Trifluoroacetimidoyl Chloride: Trifluoroacetic acid is reacted with thionyl chloride to form trifluoroacetimidoyl chloride.
Reaction with Hydroxylamine: The trifluoroacetimidoyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide.
Industrial Production Methods
Industrial production methods for (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoroacetamides, trifluoroethylamines, and substituted trifluoroethanimidamides.
Scientific Research Applications
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity, making the compound a potential lead for drug development.
Comparison with Similar Compounds
Similar Compounds
- Trifluoroacetaldehyde oxime
- Trifluoroacetamide
- Trifluoroethylamine
Uniqueness
(1Z)-2,2,2-Trifluoro-N’-hydroxyethanimidamide is unique due to its combination of trifluoromethyl and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
4314-35-6 |
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Molecular Formula |
C2H3F3N2O |
Molecular Weight |
128.05 g/mol |
IUPAC Name |
2,2,2-trifluoro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H3F3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |
InChI Key |
VGZWTKRISQVBRG-UHFFFAOYSA-N |
SMILES |
C(=NO)(C(F)(F)F)N |
Isomeric SMILES |
C(=N\O)(\C(F)(F)F)/N |
Canonical SMILES |
C(=NO)(C(F)(F)F)N |
Pictograms |
Irritant |
Origin of Product |
United States |
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